Ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate
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Overview
Description
Ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a pyridine ring substituted with methoxy and nitro groups, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The general reaction scheme is as follows: [ \text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COO-C}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-6-nitropyridin-3-yl derivatives.
Reduction: Formation of 5-methoxy-6-aminopyridin-3-yl derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propanoate: Similar in structure but lacks the pyridine ring and nitro group.
Uniqueness
Ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate is unique due to its substituted pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O5 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H14N2O5/c1-4-18-11(14)7(2)8-5-9(17-3)10(12-6-8)13(15)16/h5-7H,4H2,1-3H3 |
InChI Key |
LOOIOGIUHSPMDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=C(N=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
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